molecular formula C16H28S B1283631 3,4-Dihexylthiophene CAS No. 122107-04-4

3,4-Dihexylthiophene

Cat. No.: B1283631
CAS No.: 122107-04-4
M. Wt: 252.5 g/mol
InChI Key: YIRIIAIZQBBXHL-UHFFFAOYSA-N
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Description

3,4-Dihexylthiophene: is an organic compound with the molecular formula C16H28S . It is a derivative of thiophene, where two hexyl groups are attached to the 3 and 4 positions of the thiophene ring. This compound is known for its applications in the field of organic electronics, particularly in the synthesis of donor-acceptor copolymers and low-band gap polymers for use in organic photovoltaic applications .

Mechanism of Action

Target of Action

3,4-Dihexylthiophene is primarily used in the synthesis of donor-acceptor copolymers and low-band gap polymers . These polymers are the primary targets of this compound, and they play a crucial role in organic photovoltaic applications .

Mode of Action

The compound interacts with its targets through a process known as oxidative polymerization . This process involves the use of a catalyst, such as palladium (II) acetate, in combination with copper (II) acetate and trifluoroacetic acid under an oxygen atmosphere . The resulting polymers exhibit a richer head-to-head content and a blue-shifted maximum absorption and luminescence wavelengths .

Biochemical Pathways

The oxidative polymerization of this compound affects the polymerization pathway . This pathway involves the formation of C-C bonds from C-H bonds, making the process atom-economical . The resulting polymers have long p-conjugated structures, which are essential for their application in organic electronic devices .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it’s important to note that the compound is a liquid at room temperature with a density of 0.925 g/mL at 25 °C . These properties may influence its bioavailability in certain applications.

Result of Action

The action of this compound results in the formation of polymers with excellent carrier transport properties . These polymers, such as regioregular poly(3-hexylthiophene) (P3HT), exhibit high hole mobility . Additionally, this compound has been shown to enhance the thermal stability of polythiophene: fullerene solar cells .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of oxygen . The oxidative polymerization process, for instance, occurs under an oxygen atmosphere . Moreover, the compound is classified as a combustible liquid , indicating that its action, efficacy, and stability may be affected by exposure to heat or flame.

Biochemical Analysis

Biochemical Properties

3,4-Dihexylthiophene plays a significant role in biochemical reactions, particularly in the synthesis of donor-acceptor copolymers and low-band gap polymers . It interacts with various enzymes and proteins involved in these synthetic processes. For instance, it has been used in palladium-catalyzed oxidative polymerization processes, which involve enzymes like palladium (II) acetate and copper (II) acetate . These interactions are crucial for the formation of polymers with high thermal stability and enhanced electronic properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of organic photovoltaic applications, this compound enhances the thermal stability of polythiophene: fullerene solar cells, which can impact the overall efficiency and longevity of these cells . Additionally, its role in the synthesis of low-band gap polymers can influence the electronic properties of cells, potentially affecting cellular signaling and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It is involved in the oxidative polymerization process, where it interacts with palladium (II) acetate and copper (II) acetate to form polymers . These interactions can lead to enzyme inhibition or activation, depending on the specific reaction conditions. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins involved in polymer synthesis.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound has shown to enhance the thermal stability of polythiophene: fullerene solar cells, indicating that it remains stable under high-temperature conditions . Long-term studies on its stability and degradation are necessary to fully understand its temporal effects on cellular function in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, it may enhance the thermal stability and electronic properties of polymers without causing significant adverse effects. At higher dosages, there could be potential toxic or adverse effects, which need to be carefully studied in animal models to determine the safe and effective dosage range for various applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of donor-acceptor copolymers and low-band gap polymers . It interacts with enzymes such as palladium (II) acetate and copper (II) acetate, which play a crucial role in the oxidative polymerization process . These interactions can affect metabolic flux and metabolite levels, influencing the overall efficiency of polymer synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments, influencing its overall activity and function . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in various applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles These localization patterns can affect its activity and function, influencing the overall efficiency of polymer synthesis and other biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dihexylthiophene can be synthesized through various methods. One common method involves the palladium-catalyzed oxidative polymerization of thiophene derivatives. This process uses palladium (II) acetate as a catalyst in combination with copper (II) acetate and trifluoroacetic acid under an oxygen atmosphere .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of donor-acceptor copolymers and low-band gap polymers. These materials are used in organic photovoltaic applications, enhancing the thermal stability of polythiophene: fullerene solar cells .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihexylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dihexylthiophene has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • 3-Hexylthiophene
  • 1,4-Didodecyl-2,5-diiodobenzene
  • 3,3′′′-Dihexyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene
  • 2,5-Dibromo-3-hexylthiophene
  • 2,1,3-Benzothiadiazole
  • 4,7-Dibromobenzo [c]-1,2,5-thiadiazole
  • 3-Octylthiophene
  • 3,4-Propylenedioxythiophene
  • Poly (3-hexylthiophene-2,5-diyl)

Uniqueness: 3,4-Dihexylthiophene is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic properties. This makes it particularly useful in the synthesis of low-band gap polymers and donor-acceptor copolymers for organic photovoltaic applications .

Properties

IUPAC Name

3,4-dihexylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28S/c1-3-5-7-9-11-15-13-17-14-16(15)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRIIAIZQBBXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CSC=C1CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571972
Record name 3,4-Dihexylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122107-04-4
Record name 3,4-Dihexylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dihexylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3,4-dihexylthiophene in organic solar cell research?

A1: this compound is frequently used as a building block in conjugated polymers for organic solar cells. For example, it's a monomer in poly(3-hexylthiophene) (P3HT), a popular material for the active layer in bulk heterojunction solar cells. The research paper titled "Novel porphyrins for DSSC and BHJ solar Cells" [] highlights the use of this compound as a bridging unit in porphyrin-based small molecules for both bulk heterojunction solar cells (BHJSC) and dye-sensitized solar cells (DSSCs).

Q2: How does the inclusion of this compound units affect the properties of polythiophene-based materials?

A2: The incorporation of this compound units can significantly impact the morphology and thermal stability of polythiophene-based materials. The paper "Enhancing the thermal stability of polythiophene:fullerene solar cells by decreasing effective polymer regioregularity" [] demonstrates that introducing this compound into poly(3-hexylthiophene) can decrease the effective regioregularity of the polymer. This, in turn, leads to a more thermally stable interpenetrating network with PCBM (a common fullerene derivative used in organic solar cells) without significantly compromising electronic properties.

Q3: Can this compound be utilized in the controlled synthesis of nanomaterials for optoelectronic applications?

A3: Yes, research suggests that this compound plays a crucial role in the controlled synthesis of semiconducting nanoparticles. The paper "Synchronous Preparation of Length-Controllable 1D Nanoparticles via Crystallization-Driven In Situ Nanoparticlization of Conjugated Polymers" [] describes a novel method to prepare length-controlled, one-dimensional nanoparticles using this compound. The study highlights the compound's use in block copolymerization with polythiophene, resulting in nanoparticles with precisely controlled lengths due to the formation of a highly solubilizing shell around a crystalline polythiophene core.

Q4: How does this compound contribute to the performance of organic field-effect transistors (OFETs)?

A4: this compound is a key component in polymers designed for OFET applications. The research presented in "Synthesis of Thiophene-Based π-Conjugated Polymers Containing Oxadiazole or Thiadiazole Moieties and Their Application to Organic Photovoltaics" [] explores the synthesis and properties of polymers incorporating this compound, thiophene, and either oxadiazole or thiadiazole units. These polymers demonstrated promising field-effect transistor (FET) mobilities, highlighting the potential of this compound-containing polymers for organic electronics.

Q5: What is the impact of chain length on the properties of oligomers containing this compound?

A5: The length of oligomers incorporating this compound significantly influences their electronic and electrochemical properties. The paper "SYNTHESIS AND CHARACTERIZATION OF THE ELECTRONIC AND ELECTROCHEMICAL PROPERTIES OF THIENYLENEVINYLENE OLIGOMERS WITH MULTINANOMETER DIMENSIONS" [] examines thienylenevinylene oligomers based on this compound with chain lengths approaching 100 Å. The study reveals that increasing the chain length narrows the HOMO-LUMO gap and band gap, influences redox potentials, and impacts the number of accessible redox states.

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